4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 915189-56-9
VCID: VC4174175
InChI: InChI=1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3
SMILES: CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Molecular Formula: C20H20ClN3O
Molecular Weight: 353.85

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one

CAS No.: 915189-56-9

Cat. No.: VC4174175

Molecular Formula: C20H20ClN3O

Molecular Weight: 353.85

* For research use only. Not for human or veterinary use.

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one - 915189-56-9

Specification

CAS No. 915189-56-9
Molecular Formula C20H20ClN3O
Molecular Weight 353.85
IUPAC Name 4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Standard InChI InChI=1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3
Standard InChI Key XQDZFCWYXQAWOW-UHFFFAOYSA-N
SMILES CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₀H₂₀ClN₃O, with a molar mass of 353.85 g/mol. Key structural features include:

  • Benzimidazole core: Provides aromatic stacking potential and hydrogen-bonding sites .

  • 4-Chlorobenzyl group: Enhances lipophilicity (logP ≈ 3.2) and influences receptor binding.

  • 1-Ethylpyrrolidin-2-one: Introduces conformational rigidity and modulates solubility .

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name4-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
SMILESCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Topological Polar SA61.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The crystal structure remains undetermined, but docking studies predict strong interactions with ATP-binding pockets due to the benzimidazole’s planar geometry .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis involves a multi-step sequence (Scheme 1):

  • Benzimidazole formation: Condensation of 1,2-diaminobenzene with 4-chlorobenzyl chloride under acidic conditions.

  • Pyrrolidinone coupling: Mitsunobu reaction between the benzimidazole intermediate and 1-ethylpyrrolidin-2-one .

  • Purification: Chromatographic separation yields >95% purity (HPLC).

Critical Parameters:

  • Reaction temperature: 80–100°C for optimal cyclization

  • Solvent system: DMF/THF (3:1) achieves 78% coupling efficiency

Structural Modifications

Recent derivatives explore:

  • Pyrrolidinone substituents: Replacement of ethyl with propyl groups increased metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h) .

  • Halogen variations: Bromine substitution at the benzyl position enhanced antiproliferative activity (IC₅₀ = 1.2 μM vs. 2.8 μM in MCF-7) .

Pharmacological Profile

Anticancer Mechanisms

In vitro studies demonstrate:

  • Apoptosis induction: Caspase-3 activation (3.8-fold increase in HT-29 cells).

  • Kinase inhibition: 76% JNK3 inhibition at 10 μM (vs. 32% for imatinib) .

  • Cell cycle arrest: G2/M phase blockade in 58% of A549 cells at 5 μM .

Table 2: Cytotoxic Activity (72 h exposure)

Cell LineIC₅₀ (μM)Selectivity Index*
MCF-72.88.2
A5493.56.1
HEK29323.1
*Relative to normal fibroblasts .

Pharmacokinetics and Toxicology

ADME Properties

  • Absorption: Caco-2 permeability = 12.7 × 10⁻⁶ cm/s (high intestinal absorption)

  • Metabolism: CYP3A4-mediated oxidation forms inactive N-oxide derivatives

  • Excretion: 68% fecal elimination in rodent models

Research Advancements and Applications

Oncology

  • Combination therapy: Synergistic with paclitaxel (CI = 0.32 in MDA-MB-231)

  • Resistance modulation: Reverses P-gp-mediated drug efflux (RF = 4.3)

Neurological Disorders

  • Anxiolytic effects: 40% reduction in marble-burying behavior (murine model)

  • Neuroprotection: 62% reduction in glutamate-induced HT-22 cell death

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